Superior EZH1 Selectivity Over GSK343 and Tazemetostat
GSK926 demonstrates 125-fold selectivity for EZH2 over the closely related EZH1 enzyme, a profile that is quantifiably higher than its direct analog GSK343 (60-fold) and the clinical candidate Tazemetostat (35-fold). This differentiation is critical for studies requiring EZH2-specific interrogation with minimized EZH1 cross-reactivity [1].
| Evidence Dimension | Fold-selectivity for EZH2 over EZH1 |
|---|---|
| Target Compound Data | 125-fold |
| Comparator Or Baseline | GSK343 (60-fold); Tazemetostat (35-fold) |
| Quantified Difference | GSK926 is 2.1-fold more selective than GSK343 and 3.6-fold more selective than Tazemetostat |
| Conditions | Biochemical enzymatic assays with PRC2 complex components |
Why This Matters
Higher EZH1 selectivity minimizes confounding results in genetic or pharmacological studies of EZH2-specific function.
- [1] Verma SK, Tian X, LaFrance LV, et al. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2. ACS Med Chem Lett. 2012;3(12):1091-1096. doi:10.1021/ml3003346 View Source
